(R)-3-N-Cbz-amino-2,6-dioxo-piperidine

Description

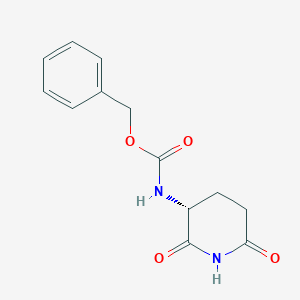

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(3R)-2,6-dioxopiperidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c16-11-7-6-10(12(17)15-11)14-13(18)19-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,18)(H,15,16,17)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFWWAGUYKLJRN-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)NC(=O)[C@@H]1NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428308 | |

| Record name | (R)-3-N-Cbz-amino-2,6-dioxo-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179915-11-8 | |

| Record name | (R)-3-N-Cbz-amino-2,6-dioxo-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-3-N-Cbz-amino-2,6-dioxopiperidine: A Cornerstone Chiral Intermediate in Modern Drug Development

Introduction

In the landscape of modern medicinal chemistry, the pursuit of enantiomerically pure compounds is paramount. The stereochemical configuration of a drug molecule often dictates its efficacy, safety, and pharmacological profile. (R)-3-N-Cbz-amino-2,6-dioxopiperidine, formally known as benzyl ((R)-2,6-dioxopiperidin-3-yl)carbamate, stands as a quintessential example of a critical chiral building block. Its glutarimide core is the key pharmacophore responsible for the activity of a class of blockbuster drugs known as Immunomodulatory Drugs (IMiDs), including lenalidomide and pomalidomide. These agents have revolutionized the treatment of hematological malignancies such as multiple myeloma.[1][2]

This technical guide provides an in-depth exploration of (R)-3-N-Cbz-amino-2,6-dioxopiperidine, designed for researchers, chemists, and professionals in drug development. We will dissect its chemical properties, provide a detailed stereospecific synthesis protocol, illustrate its pivotal role as a drug precursor, and explain the biochemical significance of its core structure in targeting the Cereblon E3 ubiquitin ligase complex.

Chemical Identity and Physicochemical Properties

The precise three-dimensional arrangement of this molecule is crucial. The "(R)" designation specifies the stereochemistry at the C3 position of the piperidine ring, which is essential for the desired biological activity in its downstream pharmaceutical applications. The amine at this position is protected by a carboxybenzyl (Cbz) group, a common and versatile protecting group in peptide and medicinal chemistry that is stable under various conditions but readily removable by catalytic hydrogenation.[3][4]

While a specific CAS Number for the (R)-enantiomer is not widely indexed, the corresponding (S)-enantiomer is registered under CAS 22785-43-9[5][6][7], and the racemic mixture is found under CAS 24666-55-5.[8] Researchers should rely on chiral analytical methods to confirm the stereochemical identity of their material.

Table 1: Physicochemical and Computed Properties

| Property | Value | Source |

| IUPAC Name | benzyl N-[(3R)-2,6-dioxopiperidin-3-yl]carbamate | - |

| Molecular Formula | C₁₃H₁₄N₂O₄ | [8] |

| Molecular Weight | 262.26 g/mol | [8] |

| Appearance | White to off-white solid (Expected) | [7] |

| XLogP3 | 1.2 | [7] |

| Hydrogen Bond Donors | 2 | - |

| Hydrogen Bond Acceptors | 4 | - |

| Polar Surface Area | 91.48 Ų | [7] |

| Storage | Store in a cool, dry, well-ventilated place | [7] |

Stereospecific Synthesis from D-Glutamic Acid

The synthesis of the (R)-enantiomer necessitates a chiral starting material. D-glutamic acid is the logical and cost-effective choice for this purpose. The following protocol outlines a robust pathway to the target compound, explaining the rationale behind each critical transformation. A patent for a similar process highlights the use of D-glutamic acid for related (R)-piperidine derivatives.[9]

Rationale for Experimental Choices

-

Starting Material: D-Glutamic acid provides the required (R)-stereocenter at the alpha-carbon, which will become the C3 position of the piperidine ring.

-

Amine Protection: The amino group is protected first with the Cbz group using benzyl chloroformate. This ensures that the nitrogen will not interfere with the subsequent cyclization step and provides a stable, yet easily removable, protecting group.

-

Cyclization: The formation of the glutarimide ring is the key step. Activating the two carboxylic acid groups (e.g., with a carbodiimide or by converting to acyl chlorides) followed by intramolecular amidation with a source of ammonia, or more commonly, by heating with urea or a similar reagent, can effect the cyclization. A more direct method involves using a dehydrating agent like acetic anhydride at high temperatures to drive the formation of the cyclic imide.

-

Purification: Crystallization is the preferred method for purification, as it effectively removes impurities and can, in some cases, lead to chiral enrichment.

Experimental Protocol: Synthesis of (R)-3-N-Cbz-amino-2,6-dioxopiperidine

-

Step 1: N-Protection of D-Glutamic Acid.

-

Suspend D-glutamic acid (1.0 eq) in a 2:1 mixture of dioxane and water.

-

Cool the mixture to 0-5°C in an ice bath.

-

Add sodium carbonate (2.5 eq) portion-wise, ensuring the temperature remains below 10°C.

-

Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Upon completion, acidify the aqueous solution with cold 1M HCl to pH ~2.

-

Extract the product, N-Cbz-D-glutamic acid, with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected amino acid.

-

-

Step 2: Cyclization to form the Glutarimide Ring.

-

Combine N-Cbz-D-glutamic acid (1.0 eq) with acetic anhydride (3.0 eq).

-

Heat the mixture to 120-130°C and maintain for 2-3 hours. The reaction should be monitored by TLC or LC-MS for the disappearance of the starting material.

-

Cool the reaction mixture to room temperature.

-

Carefully quench the excess acetic anhydride by slowly adding the mixture to ice-cold water with vigorous stirring.

-

The crude product will precipitate. Filter the solid, wash thoroughly with cold water, and dry under vacuum.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield pure (R)-3-N-Cbz-amino-2,6-dioxopiperidine.

-

Visualization of the Synthetic Workflow

Caption: Conversion of the intermediate to Lenalidomide.

The Glutarimide Moiety and Cereblon (CRBN) Binding

The therapeutic effect of Lenalidomide is not achieved by the intermediate itself, but by the final drug product. The mechanism of action is a landmark in targeted protein degradation. The glutarimide ring of Lenalidomide is the key structural feature that docks into a specific binding pocket on the Cereblon (CRBN) protein. [1][10] CRBN is a substrate receptor component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN). The binding of an IMiD molecule like Lenalidomide acts as a "molecular glue," inducing a neomorphic change in the CRBN surface. This new surface now has a high affinity for specific substrate proteins, notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for myeloma cell survival. [1] The CRL4-CRBN complex then polyubiquitinates these captured transcription factors, marking them for degradation by the proteasome. The resulting depletion of IKZF1 and IKZF3 leads to downstream anti-proliferative and immunomodulatory effects, ultimately killing the cancer cells. [1]

Visualization of the Mechanism of Action

Caption: IMiD-mediated degradation of target proteins via CRBN.

Analytical Characterization

Rigorous analytical control is essential to confirm the identity, purity, and particularly the enantiomeric excess of (R)-3-N-Cbz-amino-2,6-dioxopiperidine. A combination of spectroscopic and chromatographic techniques should be employed.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | ~7.3-7.4 ppm (m, 5H): Aromatic protons of the benzyl group.~5.1 ppm (s, 2H): Methylene protons (-CH₂-) of the benzyl group.~4.5 ppm (m, 1H): Chiral proton at C3 of the piperidine ring.~2.0-2.9 ppm (m, 4H): Protons at C4 and C5 of the piperidine ring.~8.0 ppm (br s, 1H): Imide N-H proton.~5.5 ppm (d, 1H): Carbamate N-H proton. |

| ¹³C NMR | ~171-173 ppm: Two carbonyl carbons of the glutarimide ring.~156 ppm: Carbonyl carbon of the carbamate.~136 ppm, ~128 ppm: Aromatic carbons of the benzyl group.~67 ppm: Methylene carbon of the benzyl group.~52 ppm: Chiral carbon at C3.~31 ppm, ~20 ppm: Carbons at C4 and C5. |

| IR (cm⁻¹) | ~3300: N-H stretching (imide and carbamate).~1700-1720: C=O stretching (strong, characteristic imide and carbamate carbonyls).~1530: N-H bending.~1250: C-O stretching.~3030, ~1600, ~1495: Aromatic C-H and C=C stretching. |

| MS (ESI+) | Expected m/z: 263.10 [M+H]⁺, 285.08 [M+Na]⁺ |

| Chiral HPLC | A suitable chiral column (e.g., Chiralcel OD-H or similar) is mandatory to separate the (R) and (S) enantiomers and determine the enantiomeric excess (%ee). |

Conclusion

(R)-3-N-Cbz-amino-2,6-dioxopiperidine is more than a mere synthetic intermediate; it is a gateway molecule to a powerful class of therapeutics. Its value is defined by its specific stereochemistry, which is meticulously installed from chiral precursors like D-glutamic acid. Understanding its synthesis, properties, and the ultimate biochemical role of its glutarimide core is crucial for any scientist working in the field of oncology and immunomodulatory drug discovery. The protocols and insights provided herein serve as a comprehensive resource for the synthesis, characterization, and strategic application of this vital chemical entity.

References

-

ResearchGate. (n.d.). Schematic representation for the synthesis of lenalidomide. Available at: [Link]

-

ResearchGate. (2022). Alternative synthesis of lenalidomide. Available at: [Link]

-

The Royal Society of Chemistry. (2020). SUPPORTING INFORMATION. Available at: [Link]

- Google Patents. (2015). WO2015057043A1 - A process for the preparation of lenalidomide.

-

European Patent Office. (2019). METHOD FOR PREPARING LENALIDOMIDE - EP 3789385 A1. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. PMC. Available at: [Link]

- Google Patents. (n.d.). CN117625708A - A kind of preparation method of R-3-Boc aminopiperidine.

-

Inno Pharmchem. (n.d.). 3-Aminopiperidine-2,6-dione: Exploring its Role in Targeted Therapies and Future Research. Available at: [Link]

-

CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Chemical Ligand Space of Cereblon. PMC. Available at: [Link]

- Google Patents. (n.d.). CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.

-

Organic-Chemistry.org. (2019). Cbz-Protected Amino Groups. Available at: [Link]

-

ResearchGate. (n.d.). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R). Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Aminopiperidine-2,6-dione hydrochloride. PubChem. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Available at: [Link]

Sources

- 1. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. Cbz-Protected Amino Groups [organic-chemistry.org]

- 5. echemi.com [echemi.com]

- 6. S-3-N-Cbz-amino-2,6-Dioxo-piperidine | 22785-43-9 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. Benzyl (2,6-dioxopiperidin-3-yl)carbamate | 24666-55-5 [sigmaaldrich.com]

- 9. CN117625708A - A kind of preparation method of R-3-Boc aminopiperidine - Google Patents [patents.google.com]

- 10. Chemical Ligand Space of Cereblon - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (R)-3-N-Cbz-amino-2,6-dioxo-piperidine: Synthesis, Characterization, and Application in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (R)-3-N-Cbz-amino-2,6-dioxo-piperidine, a chiral synthetic intermediate of significant interest in pharmaceutical development. We will delve into its chemical identity, stereospecific synthesis, and its pivotal role as a building block for targeted therapeutics.

Core Compound Identity and Physicochemical Properties

This compound, also known as (R)-benzyl (2,6-dioxopiperidin-3-yl)carbamate, is a derivative of glutarimide with a chiral center at the 3-position of the piperidine ring. The carboxybenzyl (Cbz) group serves as a crucial protecting group for the amine functionality, preventing unwanted side reactions during subsequent synthetic steps.

While a specific CAS number for the (R)-enantiomer is not readily found in public databases, the racemic mixture is identified by CAS Number 24666-55-5 [1][2] and the corresponding (S)-enantiomer by CAS Number 22785-43-9 [3][4][5][6]. The absence of a dedicated CAS number for the (R)-enantiomer is not uncommon for chiral intermediates that are often prepared from a resolved precursor.

Table 1: Physicochemical Properties of 3-N-Cbz-amino-2,6-dioxo-piperidine and Related Compounds

| Property | Value | Source/Note |

| Molecular Formula | C13H14N2O4 | [2] |

| Molecular Weight | 262.26 g/mol | [2] |

| Appearance | White to off-white solid | General observation for similar compounds |

| Solubility | Soluble in organic solvents like DMSO and DMF; low solubility in water | [7] |

| Melting Point | Data not available for the pure (R)-enantiomer. Racemic mixture may have a different melting point. | |

| Boiling Point | Not available (decomposes at high temperatures) | |

| XLogP3 | 1.19830 | Predicted for the (S)-enantiomer[3][4] |

| Vapor Pressure | 6.37E-11 mmHg at 25°C | Predicted for the (S)-enantiomer[3][4] |

The Criticality of Chirality: The (R)-Configuration in Drug Design

The stereochemistry at the 3-position of the piperidine-2,6-dione core is paramount in determining the biological activity of its derivatives. The classic example is thalidomide, where the (R)-enantiomer possesses sedative properties, while the (S)-enantiomer is teratogenic. This stark difference underscores the necessity for precise stereochemical control in the synthesis of analogs.

In modern drug development, the (R)-3-aminopiperidine scaffold is a key component of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, such as alogliptin and linagliptin, which are used in the treatment of type 2 diabetes[8][9]. The specific (R)-configuration is essential for optimal binding to the active site of the DPP-IV enzyme.

Stereoselective Synthesis of this compound

The synthesis of enantiomerically pure this compound is a non-trivial task that requires a carefully planned synthetic strategy. Direct synthesis often leads to a racemic mixture, which then necessitates a challenging chiral separation. Therefore, asymmetric synthesis or synthesis from a chiral starting material is preferred. Below is a plausible and technically sound synthetic workflow.

Synthetic Strategy: Asymmetric Amination via Biocatalysis

A highly efficient and green approach to establishing the chiral amine at the 3-position is through the use of ω-transaminases. This method offers high enantioselectivity and avoids the use of heavy metal catalysts.

Sources

- 1. crslaboratories.com [crslaboratories.com]

- 2. echemi.com [echemi.com]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. S-3-N-Cbz-amino-2,6-Dioxo-piperidine | 22785-43-9 [chemicalbook.com]

- 6. (S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate|lookchem [lookchem.com]

- 7. 3-N-Cbz-amino-2,6-dioxopiperidine: Properties, Uses, Synthesis & Supplier in China | High-Purity Chemical Manufacturer [pipzine-chem.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

An In-Depth Technical Guide to (R)-3-N-Cbz-amino-2,6-dioxopiperidine as a Lenalidomide Precursor

Abstract

Lenalidomide, a cornerstone in the treatment of multiple myeloma and other myelodysplastic syndromes, is a chiral molecule whose therapeutic efficacy is intrinsically linked to its stereochemistry. The synthesis of enantiomerically pure Lenalidomide presents a significant challenge in pharmaceutical process development. This technical guide provides a comprehensive overview of a robust synthetic strategy centered on the key chiral intermediate, (R)-3-N-Cbz-amino-2,6-dioxopiperidine. We will explore the rationale behind this synthetic approach, detailing the synthesis of the precursor, its critical characterization, and its ultimate conversion to Lenalidomide. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed methodologies to support the synthesis of this vital therapeutic agent.

Introduction: The Significance of Lenalidomide and its Chiral Precursor

Lenalidomide is an immunomodulatory drug (IMiD) with potent anti-angiogenic and antineoplastic properties.[1] Its mechanism of action is complex, involving the modulation of cytokine production, T-cell co-stimulation, and induction of apoptosis in malignant cells. The molecular structure of Lenalidomide features a single stereocenter at the 3-position of the piperidine-2,6-dione (also known as a glutarimide) ring.

The Critical Role of Chirality

Chirality is a fundamental consideration in pharmacology, as enantiomers of a drug can exhibit vastly different biological activities.[2][3][4] In the case of thalidomide, the tragic historical precedent, the (R)-enantiomer possessed the desired sedative effects, while the (S)-enantiomer was found to be a potent teratogen.[5] For Lenalidomide, while both enantiomers are biologically active, the (S)-enantiomer has demonstrated greater potency in inhibiting the growth of multiple myeloma cells in vitro.[6] However, the drug is marketed as a racemate because the enantiomers can interconvert in vivo.[7] Despite this, controlling the chirality during synthesis is paramount for ensuring product consistency, purity, and adherence to regulatory standards. Synthesizing a specific enantiomer allows for a more controlled manufacturing process and a deeper understanding of the drug's pharmacological profile.

Synthetic Strategy: The Precursor Approach

A common and effective strategy for synthesizing chiral molecules is to build the core scaffold using a protected, enantiomerically pure starting material. For Lenalidomide, (R)-3-N-Cbz-amino-2,6-dioxopiperidine serves as this ideal precursor. The Carboxybenzyl (Cbz) protecting group is strategically employed for several key reasons:

-

Stability: It is robust enough to withstand the reaction conditions required for the formation of the piperidine-2,6-dione ring.

-

Chiral Integrity: Its introduction and removal can be achieved under conditions that do not compromise the stereocenter.

-

Selective Removal: The Cbz group can be cleanly removed via catalytic hydrogenation, a mild and high-yielding method that is compatible with many other functional groups.[8][9][10]

This guide will focus on the synthesis commencing from (D)-Glutamic acid to leverage its inherent (R)-chirality, which is carried through to the final product.

Synthesis of the Precursor: (R)-3-N-Cbz-amino-2,6-dioxopiperidine

The synthesis of the title precursor is a multi-step process that requires careful control of reaction conditions to ensure high yield and chiral purity. The general workflow begins with the protection of the amino group of (D)-Glutamic acid, followed by cyclization to form the desired piperidine-2,6-dione ring.

Workflow Diagram

Caption: Workflow for the synthesis of the Lenalidomide precursor.

Detailed Experimental Protocol: Synthesis of the Precursor

Step 1: Synthesis of (R)-2-(Benzyloxycarbonylamino)pentanedioic acid

-

Rationale: The first step involves protecting the amino group of (D)-Glutamic acid using benzyl chloroformate (Cbz-Cl). This reaction, a Schotten-Baumann reaction, is performed in a basic aqueous medium. The base neutralizes the HCl byproduct and deprotonates the amino group, facilitating its nucleophilic attack on the Cbz-Cl.

-

Protocol:

-

Suspend (D)-Glutamic acid (1.0 eq) in a 1:1 mixture of water and a suitable organic solvent (e.g., dioxane).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Add sodium bicarbonate (NaHCO₃) (2.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Slowly add benzyl chloroformate (1.1 eq) dropwise via an addition funnel over 1-2 hours.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor reaction completion using Thin Layer Chromatography (TLC).

-

Once complete, wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.

-

Acidify the aqueous layer to pH 2 with cold 1M HCl. The product will precipitate as a white solid.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the Cbz-protected glutamic acid.

-

Step 2: Synthesis of (R)-3-N-Cbz-amino-2,6-dioxopiperidine

-

Rationale: This step involves an intramolecular cyclization via dehydration. Heating the Cbz-protected dicarboxylic acid with a dehydrating agent like acetic anhydride or treating it with thionyl chloride (SOCl₂) followed by a base facilitates the formation of the stable six-membered piperidine-2,6-dione (glutarimide) ring.[11]

-

Protocol (using Acetic Anhydride):

-

Combine (R)-2-(Benzyloxycarbonylamino)pentanedioic acid (1.0 eq) and acetic anhydride (3.0-4.0 eq).

-

Heat the mixture to 60-70 °C with stirring for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it slowly into ice-cold water with vigorous stirring to quench the excess acetic anhydride.

-

The product will precipitate. Stir for an additional hour to ensure complete precipitation.

-

Filter the solid, wash thoroughly with water until the filtrate is neutral, and then wash with a cold non-polar solvent like hexane.

-

Dry the solid under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

-

Characterization and Quality Control of the Precursor

Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized (R)-3-N-Cbz-amino-2,6-dioxopiperidine before proceeding to the final steps.

| Analytical Technique | Parameter | Expected Result / Specification |

| ¹H NMR | Chemical Shifts & Coupling | Signals corresponding to the Cbz group (benzyl protons, aromatic protons), and the piperidine ring protons with characteristic splitting patterns. |

| ¹³C NMR | Chemical Shifts | Peaks corresponding to carbonyl carbons of the Cbz and piperidine-dione groups, aromatic carbons, and aliphatic carbons of the piperidine ring. |

| FTIR | Vibrational Frequencies | Characteristic peaks for N-H stretching, C=O stretching (amide and carbamate), and aromatic C-H stretching. |

| Mass Spectrometry | Molecular Ion Peak | [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight of C₁₃H₁₄N₂O₄ (262.26 g/mol ). |

| HPLC | Chromatographic Purity | Purity ≥ 98% (area percent). |

| Chiral HPLC | Enantiomeric Excess (e.e.) | e.e. ≥ 99.5% for the (R)-enantiomer. This is critical for the final drug quality.[7] |

| Melting Point | Physical Property | A sharp, defined melting point range consistent with a pure compound. |

Conversion to Lenalidomide: The Final Synthetic Steps

The conversion of the Cbz-protected precursor to Lenalidomide involves two primary transformations: the removal of the Cbz protecting group and the construction of the 4-amino-isoindolinone moiety. A common route involves first deprotecting the amine and then coupling the resulting chiral amine with a suitable isoindolinone precursor.

Reaction Pathway Diagram

Caption: Pathway from the Cbz-protected precursor to Lenalidomide.

Detailed Experimental Protocol: Conversion to Lenalidomide

Step 3: Cbz-Deprotection via Catalytic Hydrogenation

-

Rationale: Catalytic hydrogenation is the most common and efficient method for Cbz deprotection.[8][12] It proceeds under mild conditions, and the byproducts, toluene and carbon dioxide, are volatile and easily removed. A palladium on carbon (Pd/C) catalyst is typically used.[12][13]

-

Protocol:

-

Dissolve (R)-3-N-Cbz-amino-2,6-dioxopiperidine (1.0 eq) in a suitable solvent such as ethanol or methanol.[14]

-

Add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight).

-

Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at atmospheric or slightly elevated pressure (e.g., 50 psi).[15][16]

-

Stir the reaction vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield (R)-3-amino-piperidine-2,6-dione. This intermediate is often converted to its hydrochloride salt for better stability and handling.

-

Step 4: Synthesis of Lenalidomide

-

Rationale: The final step involves the coupling of the deprotected amine with a synthon that will form the 4-amino-isoindolinone ring system. A widely used method is the reaction with methyl 2-(bromomethyl)-3-nitrobenzoate, followed by reduction of the nitro group.[17][15]

-

Protocol:

-

Dissolve (R)-3-amino-piperidine-2,6-dione hydrochloride (1.0 eq) and methyl 2-(bromomethyl)-3-nitrobenzoate (1.0 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).

-

Add a non-nucleophilic base such as triethylamine (Et₃N) (2.2 eq) to neutralize the hydrochloride and scavenge the HBr byproduct.

-

Heat the reaction mixture (e.g., to 80-90 °C) and stir until the reaction is complete (monitored by HPLC). This forms the nitro-precursor of Lenalidomide.

-

Cool the reaction mixture and perform a workup (e.g., pour into water, extract with ethyl acetate).

-

Isolate and purify the nitro-intermediate, 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione.

-

Reduce the nitro group using catalytic hydrogenation (e.g., H₂, Pd/C in a solvent like ethanol or dioxane) as described in Step 3 to yield the final product, Lenalidomide.[18]

-

Purify the final product by recrystallization from a suitable solvent system to obtain high-purity Lenalidomide.

-

Conclusion

The synthetic route to Lenalidomide via the (R)-3-N-Cbz-amino-2,6-dioxopiperidine precursor represents a robust and scalable method for the production of this important pharmaceutical agent. This strategy effectively utilizes a stable, chiral building block to ensure the stereochemical integrity of the final product. The use of the Cbz protecting group is advantageous due to its stability and the mild, efficient conditions required for its removal. By following the detailed protocols and implementing rigorous analytical controls as outlined in this guide, researchers and development scientists can confidently and reproducibly synthesize high-purity Lenalidomide.

References

-

ResearchGate. Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. [Link]

-

National Institutes of Health (NIH). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. [Link]

- Google Patents.

-

ResearchGate. Cbz deprotection conditions: screening of catalysts and sources of H2. [Link]

-

Scientific Update. To Deprotect and Serve. [Link]

-

National Institutes of Health (NIH). PB2083: IN-VITRO EVALUATION OF LENALIDOMIDE ENANTIOMERS AGAINST HUMAN MULTIPLE MYELOMA CELL LINE. [Link]

-

National Institutes of Health (NIH). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. [Link]

-

ResearchGate. Alternative synthesis of lenalidomide. [Link]

-

ResearchGate. Development and validation of a novel chiral chromatographic method for separation of lenalidomide enantiomers in human plasma. [Link]

-

Pharmabiz.com. Crucial role of chirality in advancing safety & efficacy. [Link]

-

IJIRSET. Exploring the Role of Chirality in Pharmaceutical Drug Efficacy. [Link]

-

Scitecr. Chirality in Pharmaceuticals: The Impact of Molecular Handedness on Medicine. [Link]

-

ResearchGate. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. [Link]

-

Pipzine Chemicals. 3-N-Cbz-amino-2,6-dioxopiperidine. [Link]

- Google Patents. An improved process for synthesis of lenalidomide (WO2016024286A2).

-

Royal Society of Chemistry. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. [Link]

- Google Patents.

- Google Patents. Method for preparing (R)-3-amino piperidine hydrochloride (CN103864674A).

-

National Institutes of Health (NIH). Lenalidomide. [Link]

-

ResearchGate. Synthesis of a diketopiperazine molecule from the cyclodehydration of two amino acids with residue groups R 1 and R 2. [Link]

-

Der Pharma Chemica. Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. [Link]

-

ResearchGate. Avoiding Undesired Intramolecular Diketopiperazine Formation during Peptoid Chain Elongation Using a Microflow Reactor. [Link]

Sources

- 1. NIH 3D [3d.nih.gov]

- 2. Crucial role of chirality in advancing safety & efficacy [pharmabiz.com]

- 3. ijirset.com [ijirset.com]

- 4. Chirality in Pharmaceuticals: The Impact of Molecular Handedness on Medicine – Chiralpedia [chiralpedia.com]

- 5. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PB2083: IN-VITRO EVALUATION OF LENALIDOMIDE ENANTIOMERS AGAINST HUMAN MULTIPLE MYELOMA CELL LINE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. WO2015057043A1 - A process for the preparation of lenalidomide - Google Patents [patents.google.com]

- 10. scientificupdate.com [scientificupdate.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 3-AMINO-PIPERIDINE-2,6-DIONE synthesis - chemicalbook [chemicalbook.com]

- 15. WO2016024286A2 - An improved process for synthesis of lenalidomide - Google Patents [patents.google.com]

- 16. US8946265B2 - Process for the preparation of lenalidomide - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. Lenalidomide synthesis - chemicalbook [chemicalbook.com]

A Guide to the Synthesis and Application of Benzyloxycarbonyl-Protected (R)-3-Aminopiperidine-2,6-dione

Executive Summary: The Strategic Importance of a Chiral Building Block

In the landscape of modern drug discovery, particularly within the burgeoning field of Targeted Protein Degradation (TPD), the precise assembly of molecular architectures is paramount. The piperidine-2,6-dione heterocycle stands as a privileged scaffold, forming the core of immunomodulatory drugs (IMiDs) and a vast number of developmental therapeutics.[1][2] These molecules, including the blockbuster drugs lenalidomide and pomalidomide, function as "molecular glues" that co-opt the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of specific disease-causing proteins.[3][4]

The stereochemistry at the C3 position of the piperidine-2,6-dione ring is a critical determinant of biological activity.[1] Consequently, access to enantiomerically pure building blocks is not a matter of academic curiosity but a strategic necessity for the development of safe and effective medicines. This guide provides an in-depth technical overview of the discovery and synthesis of Benzyloxycarbonyl-protected (R)-3-aminopiperidine-2,6-dione, a key intermediate that enables the controlled, stereospecific construction of advanced therapeutic agents. We will delve into the strategic considerations behind its synthesis, provide detailed experimental protocols, and discuss its application in the construction of Proteolysis-Targeting Chimeras (PROTACs) and other targeted therapeutics.

Retrosynthetic Strategy and Protecting Group Selection

The design of a robust synthetic route begins with a logical retrosynthetic analysis. The target molecule, Cbz-(R)-3-aminopiperidine-2,6-dione, presents two primary challenges: the construction of the glutarimide ring and the installation of the chiral amino group.

A highly efficient strategy is to utilize a starting material that already possesses the required stereocenter and carbon backbone. D-Glutamine emerges as the ideal precursor. This approach leverages the chiral pool, obviating the need for a potentially complex asymmetric synthesis or chiral resolution.

The choice of an amine protecting group is critical. It must be robust enough to withstand the cyclization conditions yet be removable without compromising the integrity of the glutarimide ring or other sensitive functionalities in a larger synthetic sequence. The Benzyloxycarbonyl (Cbz or Z) group is an exemplary choice for several reasons[5]:

-

Ease of Introduction: It is readily installed using benzyl chloroformate (Cbz-Cl) under mild, basic conditions.[6]

-

Robustness: The resulting carbamate is stable to a wide range of non-reductive conditions.[5]

-

Orthogonality: The Cbz group is prized for its unique cleavage condition—catalytic hydrogenolysis—which is orthogonal to many other common protecting groups like Boc (acid-labile) and Fmoc (base-labile).[6][7] This provides immense flexibility in multi-step syntheses.

-

Crystallinity: Cbz-protected intermediates often exhibit enhanced crystallinity, which greatly facilitates purification.[8]

Synthesis and Discovery: Experimental Protocols

The synthesis of Cbz-(R)-3-aminopiperidine-2,6-dione is a two-stage process involving the protection of the starting material followed by ring formation.

Stage 1: Nα-Benzyloxycarbonyl Protection of D-Glutamine

This protocol employs the classic Schotten-Baumann reaction conditions to protect the α-amino group of D-Glutamine.[5] The causality behind this choice is the need for a base to neutralize the HCl generated in situ, driving the reaction to completion. Temperature control is critical to minimize hydrolysis of the benzyl chloroformate reagent and prevent potential racemization.[8]

Protocol 3.1: Synthesis of Nα-Cbz-D-Glutamine

-

Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve D-Glutamine (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq). Cool the solution to 0-5 °C in an ice-water bath.

-

Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise via the dropping funnel. The rate of addition must be controlled to maintain the internal temperature below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 3-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

-

Aqueous Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x volume) to remove unreacted Cbz-Cl and benzyl alcohol byproduct.

-

Acidification & Extraction: Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 2 using 1 M HCl. A white precipitate should form. Extract the product with ethyl acetate (3 x volume).[5]

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Nα-Cbz-D-Glutamine as a white solid. The product can be further purified by recrystallization if necessary.

Stage 2: Intramolecular Cyclization to Form the Glutarimide Ring

The formation of the piperidine-2,6-dione ring from Nα-Cbz-D-Glutamine requires the activation of the side-chain carboxamide for intramolecular attack by the Nα-carbamate nitrogen. While various methods exist, using a coupling agent like N,N'-Carbonyldiimidazole (CDI) under anhydrous conditions is an effective strategy.[9]

Protocol 3.2: Synthesis of Cbz-(R)-3-aminopiperidine-2,6-dione

-

Setup: In an oven-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend Nα-Cbz-D-Glutamine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Activation: Add N,N'-Carbonyldiimidazole (CDI, 1.2 eq) portion-wise to the suspension at room temperature. The mixture is typically stirred for 2-3 hours to allow for complete activation.

-

Cyclization: Gently heat the reaction mixture to reflux (approx. 65 °C) and maintain for 12-16 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Quenching and Work-up: Cool the reaction to room temperature and quench by the slow addition of 1 M HCl. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume).

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to afford the final compound.

Analytical Characterization and Data

Rigorous characterization is a self-validating system that ensures the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, ensuring the presence of the Cbz group protons (aromatic and benzylic) and the characteristic shifts of the piperidine-2,6-dione ring protons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the molecule (C₁₃H₁₄N₂O₄).

-

Chiral High-Performance Liquid Chromatography (HPLC): Enantiomeric excess (e.e.) is determined by chiral HPLC analysis, confirming the stereochemical integrity of the (R)-enantiomer.

-

Melting Point: A sharp melting point is indicative of high purity.

| Parameter | Expected Value | Method |

| Molecular Formula | C₁₃H₁₄N₂O₄ | - |

| Molecular Weight | 262.26 g/mol | - |

| Appearance | White to off-white solid | Visual Inspection |

| ¹H NMR | Signals for Cbz & piperidine ring | 400/500 MHz NMR |

| Purity | >98% | HPLC |

| Enantiomeric Excess | >99% e.e. | Chiral HPLC |

Application in Drug Discovery: A Gateway to Targeted Protein Degradation

The true value of Cbz-(R)-3-aminopiperidine-2,6-dione lies in its role as a versatile intermediate. The Cbz group can be selectively removed to unmask the primary amine, which serves as a handle for further chemical elaboration.

Cbz Deprotection: Unveiling the Reactive Amine

The most common and efficient method for Cbz deprotection is catalytic hydrogenolysis.[10] This process involves the cleavage of the benzyl C-O bond using hydrogen gas in the presence of a palladium catalyst.[7] The byproducts are toluene and carbon dioxide, which are volatile and easily removed, leading to a very clean reaction.[7]

Protocol 5.1: Cbz Deprotection via Hydrogenolysis

-

Dissolution: Dissolve Cbz-(R)-3-aminopiperidine-2,6-dione (1.0 eq) in a suitable solvent such as ethanol or methanol.[11]

-

Catalyst Addition: To the solution, carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).[7]

-

Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen (H₂), either by using a hydrogen-filled balloon for small scale or a dedicated hydrogenation apparatus for larger scales.[7][11]

-

Reaction: Stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[11] Concentrate the filtrate under reduced pressure to yield (R)-3-aminopiperidine-2,6-dione, often as its hydrochloride salt if an acid is present during workup.

Incorporation into PROTACs and Molecular Glues

The deprotected (R)-3-aminopiperidine-2,6-dione is the CRBN-recruiting ligand. It can be coupled to a linker, which is then attached to a ligand for a specific protein of interest (POI), creating a PROTAC.[12] This heterobifunctional molecule acts as a bridge, bringing the POI into proximity with the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the POI.[4]

Conclusion

The discovery and development of a scalable, stereocontrolled synthesis for Cbz-(R)-3-aminopiperidine-2,6-dione is a significant enabling achievement in medicinal chemistry. This guide has outlined the strategic rationale, detailed the experimental realization, and highlighted the ultimate application of this crucial chiral building block. By providing reliable access to this intermediate, researchers and drug development professionals are empowered to construct the next generation of targeted protein degraders, advancing the frontier of medicine and offering new hope for patients with challenging diseases.

References

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

-

Reddy, B. V. S., et al. (2016). A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. Indian Journal of Advances in Chemical Science. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

Scientific Update. (2023). To Deprotect and Serve. Retrieved from [Link]

-

Wang, R., et al. (2022). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. Microbial Biotechnology. Available at: [Link]

- Google Patents. (2010). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.

- Google Patents. (n.d.). CN117625708A - A kind of preparation method of R-3-Boc aminopiperidine.

-

Rowlinson, B., et al. (2024). Developing deprotectase biocatalysts for synthesis. Faraday Discussions. DOI:10.1039/D4FD00016A. Available at: [Link]

-

ResearchGate. (n.d.). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Cbz Protection - Common Conditions. Retrieved from [Link]

-

National Institutes of Health. (2022). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. PMC. Retrieved from [Link]

- Google Patents. (n.d.). CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.

-

Royal Society of Chemistry. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. Available at: [Link]

-

SciSpace. (n.d.). An asymmetric synthesis method for (R)-3-amino piperidine derivatives. Retrieved from [Link]

-

University of Manchester. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Aminopiperidine-2,6-dione in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

MDPI. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules. Available at: [Link]

-

ResearchGate. (2020). Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades. Available at: [Link]

-

National Institutes of Health. (2022). Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic. PMC. Retrieved from [Link]

-

ResearchGate. (2022). Molecular glues: The adhesive connecting targeted protein degradation to the clinic. Available at: [Link]

-

Crown Bioscience. (2025). Targeted Protein Degradation with PROTACs and Molecular Glues. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. Retrieved from [Link]

Sources

- 1. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. blog.crownbio.com [blog.crownbio.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 9. Buy 3-Aminopiperidine-2,6-dione hydrochloride | 2686-86-4 [smolecule.com]

- 10. scientificupdate.com [scientificupdate.com]

- 11. 3-AMINO-PIPERIDINE-2,6-DIONE synthesis - chemicalbook [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Stereoselective Synthesis of 3-Aminopiperidine-2,6-diones

Abstract

The chiral 3-aminopiperidine-2,6-dione, or 3-aminoglutarimide, framework is a privileged scaffold in modern medicinal chemistry. It forms the core of the highly successful immunomodulatory drugs (IMiDs®) such as thalidomide, lenalidomide, and pomalidomide, which are pivotal in the treatment of multiple myeloma and other hematological cancers.[1] The biological activity of these molecules is critically dependent on the absolute stereochemistry at the C3 position of the glutarimide ring, with the (S)-enantiomer typically exhibiting the desired therapeutic effects.[1][2][3] However, the acidic proton at this stereocenter presents a significant challenge, as it can lead to racemization under physiological conditions.[3][4] This guide provides an in-depth review of the key enantioselective synthetic strategies developed to access these vital chiral building blocks, offering field-proven insights for researchers, chemists, and drug development professionals. We will explore methodologies ranging from classical chiral pool synthesis to modern asymmetric catalysis, providing detailed protocols and comparative analyses to inform rational synthetic design.

Introduction: The Centrality of Chirality in Glutarimide-Based Therapeutics

The story of thalidomide is a powerful lesson in stereochemistry. Initially marketed as a racemic mixture, it was later discovered that while the (R)-enantiomer possessed sedative effects, the (S)-enantiomer was responsible for devastating teratogenic effects.[1][3] This discovery underscored the profound impact of chirality on biological function and catalyzed a paradigm shift in drug development toward enantiopure compounds.

For modern thalidomide analogues, the (S)-enantiomer is crucial for binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, the molecular target responsible for their immunomodulatory and anti-cancer activities.[5] Therefore, robust and scalable methods for the synthesis of enantiomerically pure (S)-3-aminopiperidine-2,6-dione are of paramount importance. The primary synthetic challenges include:

-

Stereocontrol: Establishing the C3 stereocenter with high enantiomeric excess (ee).

-

Racemization: Preventing the loss of stereochemical integrity of the final product and intermediates.

-

Scalability: Developing processes that are efficient and practical for large-scale production.

This guide will dissect the most prevalent and effective strategies devised to overcome these challenges.

Foundational Strategy: Chiral Pool Synthesis from L-Glutamine

One of the most direct and historically significant approaches utilizes L-glutamine, a readily available and inexpensive chiral starting material. The inherent (S)-stereochemistry of L-glutamine provides a direct pathway to the desired enantiomer of the glutarimide core.

Conceptual Overview

The core transformation involves the cyclization of an N-protected L-glutamine derivative. The key is to choose protecting groups and cyclization conditions that preserve the stereochemical integrity of the starting material. A common pathway involves protection of the α-amino group, activation of the side-chain amide, and subsequent intramolecular cyclization.

Representative Experimental Protocol

The following protocol is a representative example of a synthesis starting from L-glutamine, often used to generate the hydrochloride salt of (S)-3-aminopiperidine-2,6-dione, a key intermediate.

Step 1: N-Protection of L-Glutamine

-

Suspend L-glutamine (1.0 eq) in a suitable solvent mixture, such as 1,4-dioxane and water.

-

Cool the suspension to 0 °C in an ice bath.

-

Add sodium carbonate (2.5 eq) followed by the slow, portion-wise addition of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 12-18 hours until the reaction is complete (monitored by TLC or LC-MS).

-

Perform an aqueous workup, acidifying the aqueous layer with citric acid or HCl to pH ~3, followed by extraction with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-glutamine.

Step 2: Cyclization to form the Glutarimide Ring

-

Dissolve N-Boc-L-glutamine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

-

Add a coupling agent such as N,N'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.[6]

-

Stir the reaction for 2-4 hours. The progress is monitored by the evolution of CO₂ and confirmed by TLC/LC-MS.

-

Upon completion, carefully quench the reaction with water and perform an extractive workup with ethyl acetate.

-

The organic layer is washed with brine, dried, and concentrated to yield the protected glutarimide, N-Boc-(S)-3-aminopiperidine-2,6-dione.

Step 3: Deprotection to Yield the Final Product

-

Dissolve the N-Boc protected intermediate in a suitable solvent like ethyl acetate or methanol.

-

Add an excess of a strong acid, typically HCl (4M in dioxane or gaseous HCl bubbled through the solution).

-

Stir the reaction at room temperature for 2-6 hours. The product hydrochloride salt will often precipitate from the solution.

-

Collect the solid product by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to afford (S)-3-aminopiperidine-2,6-dione hydrochloride.[6]

Causality and Field Insights

-

Choice of Protecting Group: The Boc group is widely used due to its stability under the slightly basic conditions of its installation and the neutral conditions of the CDI-mediated cyclization. More importantly, it is easily removed under acidic conditions that are compatible with the final product, yielding the hydrochloride salt directly.[6] Other groups like the Carboxybenzyl (Cbz) group are also employed, but their removal typically requires catalytic hydrogenation, which adds a step and catalyst cost.[6]

-

Cyclization Reagent: CDI is an effective and mild reagent for this transformation. It activates the carboxylic acid to form an acylimidazolide, which is highly reactive towards the intramolecular nucleophilic attack by the side-chain amide nitrogen, driving the cyclization forward.

Asymmetric Catalysis: Building Chirality from Prochiral Precursors

While chiral pool synthesis is effective, it relies on the availability of the correct enantiomer of the starting material. Asymmetric catalysis offers a more flexible approach, creating the desired stereocenter from a prochiral substrate using a small amount of a chiral catalyst.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful and widely used industrial method for the synthesis of chiral amines. In this context, a prochiral enamide or a related unsaturated precursor is hydrogenated using a chiral metal catalyst (typically based on Rhodium, Ruthenium, or Iridium) to produce the chiral amine with high enantioselectivity.

Conceptual Overview: The strategy involves synthesizing a precursor such as 3-amino-5,6-dihydropyridine-2,6-dione. The double bond in this molecule can then be hydrogenated stereoselectively. The choice of chiral ligand coordinated to the metal center is critical for inducing asymmetry.

Representative Protocol (Conceptual):

-

Precursor Synthesis: Synthesize the prochiral enamide precursor through methods such as condensation reactions.

-

Asymmetric Hydrogenation:

-

In a high-pressure reactor, dissolve the enamide substrate in a degassed solvent (e.g., methanol, THF).

-

Add the chiral catalyst, which is typically a pre-catalyst like [Rh(COD)₂]BF₄ complexed with a chiral phosphine ligand (e.g., a derivative of BINAP or DuPhos).

-

Pressurize the reactor with hydrogen gas (H₂).

-

Heat and stir the reaction for a specified time until substrate conversion is complete.

-

-

Workup and Isolation: After carefully venting the reactor, the catalyst is removed (often by filtration through silica gel or celite), and the product is isolated and purified.

Biocatalysis using Transaminases

Enzymatic methods are gaining significant traction as a green and highly selective alternative to metal catalysis.[6] Omega-transaminases (ω-TAs) are particularly well-suited for synthesizing chiral amines.[7]

Conceptual Overview: This approach uses a transaminase enzyme to perform an asymmetric amination of a prochiral ketone precursor, 1-N-protected-piperidine-3-one. The enzyme, often with pyridoxal 5'-phosphate (PLP) as a cofactor, transfers an amino group from an amine donor (like isopropylamine) to the ketone, creating the desired (S)- or (R)-amine with exceptionally high enantiomeric excess.[7][8]

Representative Protocol (Adapted from literature): [7][8]

-

Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5-8.5), combine the N-Boc-3-piperidone substrate (1.0 eq), isopropylamine as the amine donor (5-10 eq), and pyridoxal 5'-phosphate (PLP) cofactor (1-2 mol%).

-

Enzymatic Conversion: Add the selected ω-transaminase (either as a whole-cell lysate or a purified, often immobilized, enzyme).

-

Incubation: Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C) for 24-48 hours. The reaction progress is monitored by HPLC by observing the disappearance of the ketone and the appearance of the amine product.

-

Workup and Isolation:

-

Stop the reaction by adding a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).

-

Separate the organic layer. The aqueous layer may be extracted again to improve recovery.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-Boc protected chiral amine.

-

-

Cyclization/Final Steps: The resulting chiral aminopiperidine can then be further elaborated to form the final glutarimide product.

Data Summary: Comparison of Asymmetric Methods

| Method | Catalyst Type | Typical Substrate | Enantioselectivity (ee) | Advantages | Disadvantages |

| Asymmetric Hydrogenation | Chiral Rh, Ru, Ir complexes | Prochiral enamides | >95% | High turnover, well-established | Requires high-pressure equipment, expensive metal catalysts and ligands |

| Biocatalysis (Transaminase) | Omega-transaminase (ω-TA) | Prochiral ketones | >99% | Extremely high selectivity, mild aqueous conditions, environmentally friendly | Enzyme stability can be an issue, requires specific substrate compatibility |

Comparative Analysis and Future Outlook

| Strategy | Key Advantage | Key Disadvantage | Scalability | Stereochemical Purity |

| Chiral Pool Synthesis | Inexpensive starting material, direct access to (S)-enantiomer | Limited to the availability of L-glutamine | Excellent | High, but at risk of racemization during cyclization if conditions are not optimized |

| Asymmetric Catalysis | High flexibility, high enantioselectivity, catalytic | Higher initial cost (catalyst/enzyme development), potential for metal contamination | Good to Excellent | Excellent, typically >95-99% ee |

The synthesis of chiral 3-aminopiperidine-2,6-diones has evolved significantly. While chiral pool synthesis from L-glutamine remains a robust and cost-effective method for large-scale production, the field is increasingly moving towards catalytic asymmetric methods. Biocatalysis, in particular, offers a promising future.[1][9] The exceptional selectivity and environmentally benign nature of enzymatic transformations are highly attractive.[7] Future research will likely focus on:

-

Enzyme Engineering: Developing more robust and versatile transaminases with broader substrate scopes and improved stability under process conditions.

-

Flow Chemistry: Integrating these catalytic methods into continuous flow systems to enhance safety, efficiency, and scalability.

-

Novel C-H Functionalization: Exploring late-stage C-H activation and functionalization methods to diversify the glutarimide scaffold more efficiently.[5][10]

Conclusion

The stereoselective synthesis of 3-aminopiperidine-2,6-diones is a cornerstone of modern medicinal chemistry, enabling the development of life-saving therapeutics. A thorough understanding of the available synthetic strategies—from leveraging nature's chiral pool to designing sophisticated asymmetric catalytic systems—is essential for any scientist in this field. The choice of method depends on a careful evaluation of factors including cost, scale, required stereopurity, and available technology. As catalytic technologies continue to advance, the toolkit for accessing these vital chiral molecules will only become more powerful and precise.

References

-

Zhu, Y., et al. (2021). Efficient Asymmetric Synthesis of Novel 4-Substituted and Configurationally Stable Analogues of Thalidomide. Organic Letters. [Link]

-

St. Amant, A. H., et al. (2023). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Medicinal Chemistry. [Link]

-

Wnendt, S., et al. (1996). Enantioselective inhibition of TNF-alpha release by thalidomide and thalidomide-analogues. Chirality. [Link]

-

Marriott, J. B., et al. (2002). Synthesis and Enantiomeric Separation of 2-Phthalimidino-glutaric Acid Analogues: Potent Inhibitors of Tumor Metastasis. Journal of Medicinal Chemistry. [Link]

- CN104844410A. An asymmetric synthesis method for (R)-3-amino piperidine derivatives.

-

Coldham, I., et al. (2001). A Novel Chiral Base Mediated Glutarimide Desymmetrization: Application to the Asymmetric Synthesis of (−)Paroxetine. Tetrahedron Letters. [Link]

-

Lepper, E. R., et al. (2003). Thalidomide Metabolites and Analogues. 3. Synthesis and Antiangiogenic Activity of the Teratogenic and TNFα-Modulatory Thalidomide Analogue 2-(2,6-Dioxopiperidine-3-yl)phthalimidine. Journal of Medicinal Chemistry. [Link]

-

Wikipedia. (2024). Thalidomide. [Link]

-

Zhang, Z., et al. (2022). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. The FEBS Journal. [Link]

-

Zhang, Z., et al. (2022). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. ResearchGate. [Link]

-

Lepper, E. R., et al. (2003). Thalidomide metabolites and analogues. 3. Synthesis and antiangiogenic activity of the teratogenic and TNFalpha-modulatory thalidomide analogue 2-(2,6-dioxopiperidine-3-yl)phthalimidine. PubMed. [Link]

-

Chiralpedia. Thalidomide. [Link]

-

St. Amant, A. H., et al. (2023). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Publishing. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Aminopiperidine-2,6-dione in Modern Pharmaceutical Synthesis. [Link]

-

Contente, M. L., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry. [Link]

-

Sharma, G., et al. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry. [Link]

- CN104844410A. An asymmetric synthesis method for (R)-3-amino piperidine derivatives.

Sources

- 1. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective inhibition of TNF-alpha release by thalidomide and thalidomide-analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thalidomide – Chiralpedia [chiralpedia.com]

- 4. Thalidomide - Wikipedia [en.wikipedia.org]

- 5. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy 3-Aminopiperidine-2,6-dione hydrochloride | 2686-86-4 [smolecule.com]

- 7. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 8. CN105734089A - An asymmetric synthesis method for (R)-3-amino piperidine derivatives - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

The Role of the (R)-Enantiomer in the Synthesis and Activity of Pomalidomide: A Technical Guide

Abstract

Pomalidomide, a potent third-generation immunomodulatory imide drug (IMiD), is a cornerstone in the treatment of relapsed and refractory multiple myeloma. As a chiral molecule, it exists as a racemic mixture of (R)- and (S)-enantiomers. While stereochemistry is often a critical determinant of pharmacological activity, pomalidomide is developed and prescribed as a racemate. This technical guide provides an in-depth exploration of the role of the (R)-enantiomer in the context of pomalidomide's synthesis, mechanism of action, and clinical pharmacology. We will dissect the rationale behind racemic drug development, examine the stereospecific interactions with its primary target, Cereblon, and detail the synthetic and analytical methodologies crucial for researchers and drug development professionals in this field. The central thesis is that while the (S)-enantiomer exhibits greater potency at the molecular target, the rapid in vivo interconversion between enantiomers makes the synthesis of the racemate the most pragmatic and clinically relevant strategy.

Introduction: Pomalidomide and the Significance of Chirality

Overview of Pomalidomide: An Immunomodulatory Imide Drug (IMiD)

Pomalidomide (marketed as Pomalyst®) is a structural analog of thalidomide with significantly enhanced immunomodulatory, anti-angiogenic, and antineoplastic activities.[][2] Its pleiotropic mechanism of action offers a multi-pronged attack against cancer cells, primarily by inducing apoptosis, modulating the tumor microenvironment, and enhancing the body's own anti-tumor immune response.[]

The Chiral Center: (R)- and (S)-Pomalidomide

From a chemical perspective, pomalidomide is (RS)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione.[] The chirality arises from the stereocenter at the C3 position of the glutarimide ring. This single chiral center means pomalidomide exists as two non-superimposable mirror images: the (R)- and (S)-enantiomers. In an achiral environment, enantiomers possess identical physical and chemical properties; however, in the chiral environment of the body, they can exhibit profoundly different pharmacological and toxicological profiles.[3]

The Racemate in Clinical Practice: The Role of In Vivo Interconversion

Despite the potential for differential activity, pomalidomide was developed and is clinically administered as a 1:1 racemic mixture.[4] The scientific rationale for this decision is rooted in the molecule's chemical instability at the chiral center under physiological conditions. Pharmacokinetic studies in humans have demonstrated that the (R)- and (S)-isomers undergo rapid in vivo interconversion.[4] The rate of this racemization is significantly faster than the rate of the drug's elimination from the body. Consequently, administering a single, pure enantiomer would not result in a sustained, enantiomerically pure exposure in the patient; the body quickly establishes a dynamic equilibrium between the two forms.[4] This rapid equilibration renders the development of a single-enantiomer formulation clinically unnecessary and justifies the synthesis and use of the racemate.[4]

Synthesis of Racemic Pomalidomide

Common Synthetic Pathways

The industrial synthesis of pomalidomide is optimized for efficiency, yield, and cost-effectiveness, leading to the racemic product. A common and illustrative pathway begins with the condensation of a protected glutamine derivative, which often leads to racemization at the chiral center during the formation of the glutarimide ring.[] An alternative, widely cited route involves the reaction between a substituted isoindole precursor and racemic 3-aminopiperidine-2,6-dione.

A representative synthesis is outlined below:

-

Preparation of the Isoindole Intermediate: 3-Nitrophthalic anhydride is reacted with a suitable amine source to form the initial phthalimide structure.

-

Condensation: The activated phthalimide intermediate is condensed with racemic 3-aminopiperidine-2,6-dione. This step joins the two core ring systems of the molecule.

-

Reduction: The nitro group on the phthalimide ring is reduced to the critical 4-amino group, yielding racemic pomalidomide.

The use of racemic starting materials or the presence of reaction conditions that promote epimerization at the chiral center ensures the final product is a 1:1 mixture of the (R)- and (S)-enantiomers.

Rationale for Racemic Synthesis in Drug Development

The decision to pursue a racemic drug is a pragmatic one, driven by both biology and chemistry.

-

Biological Justification: As established, the rapid in vivo racemization means that any potential therapeutic benefit or reduced toxicity of a single enantiomer would be negated.[4] The patient is exposed to both isomers regardless of the administered form.

-

Chemical & Economic Justification: Asymmetric synthesis or chiral resolution adds significant complexity, cost, and time to the drug development and manufacturing process.[5] These steps involve chiral catalysts, resolving agents, or multiple purification steps, which decrease overall yield. Given the biological context, this additional investment is unwarranted for pomalidomide.

The Biological Activity Profile: A Tale of Two Enantiomers

The Cereblon (CRBN) Interaction: The Primary Mechanism of Action

The therapeutic effects of pomalidomide are mediated through its binding to the protein Cereblon (CRBN).[] CRBN is a substrate receptor component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. By binding to CRBN, pomalidomide acts as a "molecular glue," recruiting neosubstrate proteins, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), to the E3 ligase complex.[] This recruitment leads to their ubiquitination and subsequent degradation by the proteasome, a mechanism that is lethal to multiple myeloma cells.

Stereospecificity of IMiDs: The Dominance of the (S)-Enantiomer

While pomalidomide is used as a racemate, in vitro studies on related compounds reveal a clear stereospecificity in their interaction with CRBN. Research on a methyl-pomalidomide derivative demonstrated that the (S)-enantiomer was substantially more potent in binding to CRBN and stimulating T-cell production of interleukin-2.[6] The IC50 values for CRBN binding showed that the (S)-enantiomer was orders of magnitude more active than its (R)-counterpart.[6] This finding is consistent with the broader class of IMiDs, where the (S)-configuration is generally responsible for the CRBN-mediated anti-myeloma and immunomodulatory effects. The (R)-enantiomer is considered largely inactive or significantly less active in this primary mechanism.

This contrasts with the historical understanding of thalidomide, where the (R)-enantiomer was associated with the desired sedative effects and the (S)-enantiomer was linked to its devastating teratogenicity.[7] However, the same principle of in vivo racemization applies, making it impossible to separate the therapeutic effect from the teratogenic risk by administering only the (R)-enantiomer.[7]

Strategies for Accessing Single Enantiomers: Synthesis and Resolution

Although pomalidomide is synthesized as a racemate for clinical use, obtaining enantiomerically pure samples is essential for research, pharmacokinetic analysis, and in vitro mechanism-of-action studies. This is achieved primarily through chiral resolution of the racemic mixture.

Asymmetric Synthesis: Challenges and Alternatives

Direct asymmetric synthesis of pomalidomide is challenging due to the lability of the chiral center, which can easily racemize under various reaction conditions.[8] Instead, research in this area has focused on creating configurationally stable analogs of thalidomide and its derivatives. These strategies involve:

-

Substitution: Introducing an alkyl or aryl group at the C4 position of the glutarimide ring can sterically hinder the deprotonation-reprotonation mechanism responsible for racemization.[9]

-

Deuteration: Replacing the hydrogen atom at the chiral center with deuterium can slow the rate of racemization due to the kinetic isotope effect, effectively stabilizing the individual enantiomers.[10][11]

These approaches are valuable for creating research tools to probe the distinct biological roles of each enantiomer without the confounding factor of interconversion.[8]

Chiral Resolution: Analytical Separation Protocols

Chiral resolution is the most common method for isolating and quantifying pomalidomide enantiomers from the racemic mixture. Two validated, high-performance techniques are prevalent.

Chiral stationary phase (CSP) HPLC is a robust and widely used method for separating enantiomers.[3][12][13] The principle relies on the differential interaction of the (R)- and (S)-enantiomers with a chiral stationary phase packed into the HPLC column.

Experimental Protocol:

-

Column Selection: A polysaccharide-based chiral stationary phase, such as Daicel CHIRALPAK® IA, is highly effective.[12][13] Column dimensions are typically 4.6 x 250 mm with a 5 µm particle size.

-

Mobile Phase Preparation: A simple mobile phase consisting of methanol with a small amount of an acidic modifier (e.g., 0.01% glacial acetic acid) is prepared.[3][12]

-

System Setup:

-

Sample Preparation: Pomalidomide standard or extracted plasma sample is dissolved in the mobile phase.

-

Analysis: The sample is injected into the HPLC system. The enantiomers will elute at different retention times, allowing for their separation and quantification. For example, reported retention times might be ~8.8 minutes for Enantiomer I and ~15.3 minutes for Enantiomer II under specific conditions.[12][13]

Capillary zone electrophoresis (CZE) offers an alternative with high separation efficiency, especially when coupled with a chiral selector added to the background electrolyte.

Experimental Protocol:

-

Chiral Selector: Carboxymethyl-β-cyclodextrin (CM-β-CD) has been identified as a highly effective chiral selector for pomalidomide.[14][15]

-

Background Electrolyte (BGE) Preparation: Prepare a 50 mM Tris-acetate buffer at pH 6.5 containing 15 mM CM-β-CD.[14]

-

System Setup:

-

Capillary: Fused-silica, e.g., 50 µm internal diameter.

-

Temperature: 20°C.

-

Voltage: +15 kV.[14]

-

Detector: UV, typically at 214 nm or 220 nm.

-

-

Sample Preparation: Dissolve the pomalidomide sample in the BGE or a compatible solvent.

-

Analysis: The capillary is filled with BGE, and the sample is injected hydrodynamically. Under the applied voltage, the enantiomers form transient diastereomeric complexes with the cyclodextrin, which have different mobilities, leading to their separation. This method can achieve baseline separation with high resolution (Rs > 4.5).[14]

Data Summary: Comparison of Analytical Techniques

| Parameter | Chiral HPLC | Capillary Electrophoresis (CE) |

| Principle | Differential partitioning with a Chiral Stationary Phase (CSP) | Differential mobility of diastereomeric complexes in an electric field |

| Chiral Selector | Covalently bound to solid support (e.g., polysaccharide derivative) | Additive in buffer (e.g., Carboxymethyl-β-cyclodextrin)[14] |

| Typical Resolution | Good to excellent | Excellent, often higher theoretical plate counts |

| Sample Throughput | Moderate | Potentially higher with automated systems |

| Solvent Consumption | Higher | Significantly lower |

| Primary Use Case | Robust quantification in complex matrices (e.g., plasma)[12][13] | High-resolution separation, method development, purity checks[14] |

The Role of the (R)-Enantiomer: A Synthesis of the Evidence

The role of the (R)-enantiomer of pomalidomide is nuanced and defined by the molecule's inherent chemical properties.

-

In Synthesis: The (R)-enantiomer is an unavoidable and intentionally produced component of the final active pharmaceutical ingredient. Synthetic strategies are optimized to produce the racemate efficiently, as any effort to produce a single enantiomer would be futile for clinical application.

-

In Pharmacology: At the primary molecular target, CRBN, the (R)-enantiomer is significantly less active than the (S)-enantiomer.[6] It can be considered the distomer in the context of CRBN-mediated degradation of Ikaros and Aiolos.

-